molecular formula C129H230N36O29S B13383534 H-DL-Ala-DL-Ala-DL-Val-DL-Ala-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Val-DL-Leu-DL-Leu-DL-Ala-DL-Leu-DL-Leu-DL-Ala-DL-Pro-DL-Val-DL-Gln-DL-Arg-DL-Lys-DL-Arg-DL-Gln-DL-Lys-DL-Leu-DL-Met-DL-Pro-OH

H-DL-Ala-DL-Ala-DL-Val-DL-Ala-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Val-DL-Leu-DL-Leu-DL-Ala-DL-Leu-DL-Leu-DL-Ala-DL-Pro-DL-Val-DL-Gln-DL-Arg-DL-Lys-DL-Arg-DL-Gln-DL-Lys-DL-Leu-DL-Met-DL-Pro-OH

Cat. No.: B13383534
M. Wt: 2781.5 g/mol
InChI Key: FAWLNURBQMTKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C129H230N36O29S

Molecular Weight

2781.5 g/mol

IUPAC Name

1-[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[2-[[2-[2-(2-aminopropanoylamino)propanoylamino]-3-methylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)

InChI Key

FAWLNURBQMTKEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

SN50 is synthesized through peptide synthesis techniques. The compound is derived from the nuclear localization sequence of NF-κB, making it a synthetic peptide . The synthesis involves the sequential addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) methods. The reaction conditions include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of SN50 involves large-scale peptide synthesis using automated peptide synthesizers. These machines can produce large quantities of the peptide with high purity. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

SN50 primarily undergoes peptide bond formation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions as it is a stable peptide compound.

Common Reagents and Conditions

The synthesis of SN50 involves the use of amino acid derivatives, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt), and protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) to protect the amino groups during the synthesis .

Major Products Formed

The major product formed during the synthesis of SN50 is the peptide itself. The final product is purified to remove any side products or impurities that may have formed during the synthesis process .

Mechanism of Action

SN50 exerts its effects by inhibiting the translocation of NF-κB from the cytoplasm to the nucleus. NF-κB is normally held in the cytoplasm by an inhibitor protein called IκB. Upon activation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. SN50 inhibits this translocation process, thereby preventing NF-κB from activating its target genes .

Comparison with Similar Compounds

SN50 is unique in its ability to specifically inhibit the translocation of NF-κB. Similar compounds include:

SN50 stands out due to its specific mechanism of action and its effectiveness in various research applications.

Biological Activity

H-DL-Ala-DL-Ala-DL-Val-DL-Ala-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Val-DL-Leu-DL-Leu-DL-Ala-DL-Leu-DL-Leu-DL-Ala-DL-Pro-DL-Val-DL-Gln-DL-Arg-DL-Lys-DL-Arg-DL-Gln-DL-Lys-DL-Leu-DL-Met-DL-Pro-OH is a synthetic peptide composed of multiple amino acids, each in its DL form, indicating the presence of both D- and L-enantiomers. This compound is of interest due to its potential biological activities, including effects on cognitive function, receptor interactions, and therapeutic applications.

Chemical Structure

The compound consists of the following amino acids:

  • Amino Acids : Alanine (Ala), Valine (Val), Leucine (Leu), Proline (Pro), Glutamine (Gln), Arginine (Arg), Lysine (Lys), Methionine (Met).
  • Molecular Formula : C43H60N8O10
  • Molecular Weight : 840.99 g/mol

The biological activity of this peptide is influenced by its structure, which allows it to adopt specific conformations such as alpha-helices or beta-sheets. These conformations are crucial for binding to cellular receptors or enzymes, thereby modulating their activity. Research indicates that D-amino acids in peptides can play significant roles in neurotransmission and may be involved in cognitive processes .

Cognitive Function

Recent studies suggest that D-amino acids contribute to cognitive functions and may serve as biomarkers for dementia risk. The simultaneous analysis of various chiral amino acids, including those present in this peptide, has been employed to investigate their roles in cognitive health .

Study 1: D-amino Acids as Cognitive Markers

A study published in Nature explored the role of D-amino acids in the brain and their potential as biomarkers for diagnosing dementia risk. The research involved analyzing the levels of various D-amino acids, including those found in our compound, using chiral tandem LC-MS/MS techniques .

Study 2: Receptor Interactions

Another study examined how specific sequences within peptides affect receptor binding affinity. For example, modifications in the sequence of similar peptides resulted in varied affinities towards neuropeptide receptors, suggesting that the arrangement and type of amino acids significantly influence biological activity .

Comparative Analysis with Similar Compounds

Compound NameMajor DifferencesBiological Activity
H-Ala-Pro-TrpLacks multiple residuesLower receptor binding affinity
H-Val-Leu-MetDifferent amino acid compositionPotentially different therapeutic effects

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